
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole can be achieved through various synthetic routes. One common method involves the reaction of cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to the desired compound . Another method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, followed by a series of reactions involving acetyl chloride, DMF, and palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesembrine: (3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-6H-indol-6-one.
Mesembrenone: (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one.
Trandolapril: (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid.
Uniqueness
(3AR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the indole core, make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(3aR,7aS)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-4,6,8,10H,5H2,1-2H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
AJXDMYWRLCAOQN-WCBMZHEXSA-N |
Isomerische SMILES |
CC1=N[C@@H]2C=C(C=C[C@H]2C1)OC |
Kanonische SMILES |
CC1=NC2C=C(C=CC2C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




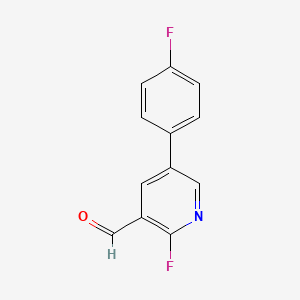
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
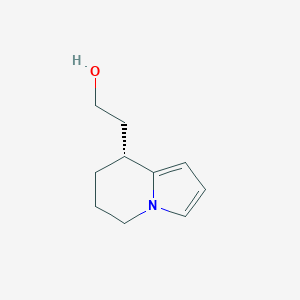
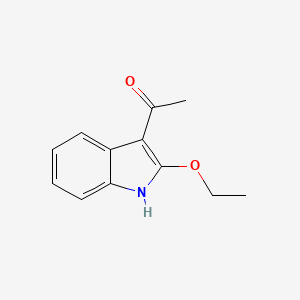
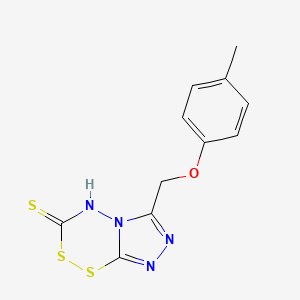
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
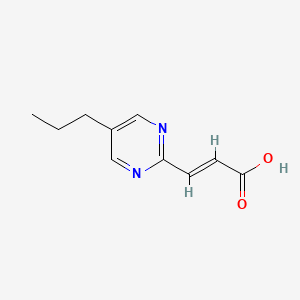
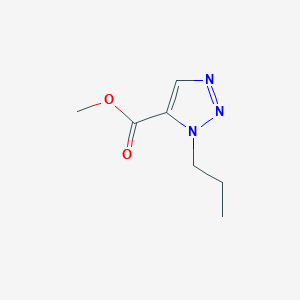
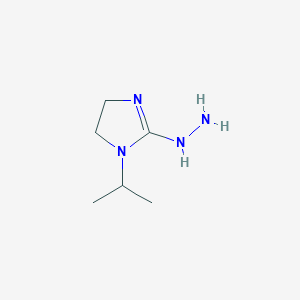
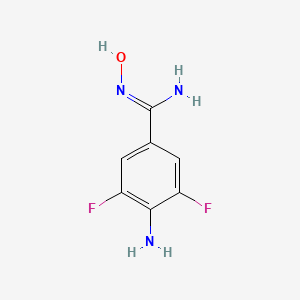
![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
